1-(2,4-Dimethoxyphenyl)ethanamine
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Overview
Description
1-(2,4-Dimethoxyphenyl)ethanamine is an organic compound belonging to the class of phenethylamines. It is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 4 positions, and an ethanamine group attached to the benzene ring. This compound has a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol .
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)ethanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various chemicals and materials
Safety and Hazards
The safety data sheet for a similar compound, 3,4-dimethoxyphenethylamine, suggests that it may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to handle the compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethoxyphenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxyphenyl-2-nitropropene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For example, the condensation of 2,4-dimethoxybenzaldehyde with ammonia followed by catalytic hydrogenation can be employed to produce the desired amine .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: 2,4-Dimethoxybenzaldehyde or 2,4-dimethoxyacetophenone.
Reduction: 2,4-Dimethoxyphenylethanol.
Substitution: 2,4-Dihalogenated derivatives.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes such as monoamine oxidase, leading to the formation of metabolites that may have biological activity. Additionally, the compound may interact with neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but with methoxy groups at the 3 and 4 positions.
2,5-Dimethoxyphenethylamine: Methoxy groups at the 2 and 5 positions.
4-Bromo-2,5-dimethoxyphenethylamine: Contains a bromine atom in addition to the methoxy groups
Uniqueness: 1-(2,4-Dimethoxyphenyl)ethanamine is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with enzymes and receptors compared to its analogs .
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-7H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDFPSLDFRVYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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